molecular formula C27H24BNO2 B13970191 (7-(Diphenylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid

(7-(Diphenylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid

Cat. No.: B13970191
M. Wt: 405.3 g/mol
InChI Key: SYADPOPDESIVQD-UHFFFAOYSA-N
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Description

B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are often employed to enhance yield and efficiency. The use of lipophilic bases and low catalyst loading can minimize inhibitory effects and improve the overall process .

Chemical Reactions Analysis

Types of Reactions: B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions to form biaryl compounds. It is also employed in the synthesis of complex organic molecules and materials .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biological molecules. They are also explored for their potential in drug delivery systems .

Industry: In the industrial sector, B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. It is also utilized in the development of new materials for solar cells and other optoelectronic devices .

Mechanism of Action

The mechanism of action of B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

  • 4-(Diphenylamino)phenylboronic acid
  • Phenylboronic acid pinacol ester
  • 9H-Carbazole-9-(4-phenyl)boronic acid pinacol ester

Uniqueness: B-[7-(diphenylamino)-9,9-dimethyl-9h-fluoren-2-yl]boronic acid stands out due to its unique structural features, which include a fluorenyl group and a diphenylamino moiety. These features enhance its reactivity and make it particularly suitable for applications in organic electronics and advanced materials .

Properties

Molecular Formula

C27H24BNO2

Molecular Weight

405.3 g/mol

IUPAC Name

[9,9-dimethyl-7-(N-phenylanilino)fluoren-2-yl]boronic acid

InChI

InChI=1S/C27H24BNO2/c1-27(2)25-17-19(28(30)31)13-15-23(25)24-16-14-22(18-26(24)27)29(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-18,30-31H,1-2H3

InChI Key

SYADPOPDESIVQD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)(O)O

Origin of Product

United States

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